

A Comprehensive Technical Guide to 3-Fluoro-4-methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-4-methylaniline

Cat. No.: B1361354

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical compound **3-Fluoro-4-methylaniline**, also known by its IUPAC name, 3-Fluoro-4-methylbenzenamine. This document details its chemical properties, synthesis, and analytical data, serving as a crucial resource for its application in medicinal chemistry and drug development.

Chemical Identity and Properties

3-Fluoro-4-methylaniline is an aromatic amine featuring a fluorine atom and a methyl group on the benzene ring. These substitutions significantly influence its chemical reactivity and make it a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.

Table 1: Physicochemical Properties of **3-Fluoro-4-methylaniline**

Property	Value	Reference
IUPAC Name	3-Fluoro-4-methylbenzenamine	N/A
Synonyms	4-Amino-2-fluorotoluene, 3-Fluoro-p-toluidine	N/A
CAS Number	452-77-7	N/A
Molecular Formula	C ₇ H ₈ FN	N/A
Molecular Weight	125.14 g/mol	N/A
Appearance	Colorless to light yellow solid or liquid	[1]
Melting Point	30-32 °C	N/A
Boiling Point	93 °C at 12 mmHg	N/A
Density	1.093 g/mL at 25 °C	N/A

Synthesis of 3-Fluoro-4-methylaniline

A common and effective method for the synthesis of **3-Fluoro-4-methylaniline** is the reduction of the corresponding nitro compound, 2-Fluoro-4-nitrotoluene. Several reducing agents can be employed for this transformation. Below is a detailed experimental protocol for this synthesis.

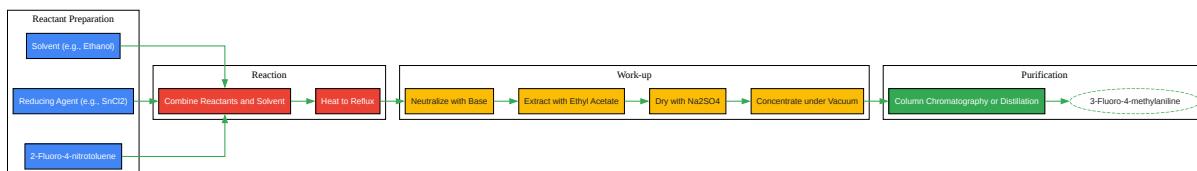
Experimental Protocol: Reduction of 2-Fluoro-4-nitrotoluene

This protocol outlines the synthesis of **3-Fluoro-4-methylaniline** via the reduction of 2-Fluoro-4-nitrotoluene using tin(II) chloride.

Materials:

- 2-Fluoro-4-nitrotoluene
- Tin(II) chloride dihydrate (SnCl₂·2H₂O)

- Concentrated Hydrochloric Acid (HCl)
- Ethanol
- Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Deionized water


Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Fluoro-4-nitrotoluene (1 equivalent) in ethanol.
- To this solution, add tin(II) chloride dihydrate (3-4 equivalents).
- Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may be observed.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.
- Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).
- Combine the organic layers and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **3-Fluoro-4-methylaniline**.

- The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

A general workflow for a similar reduction of a nitroaromatic compound is the conversion of 2-fluoro-4-nitrotoluene using indium triiodide and TMDS.[2]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Fluoro-4-methylaniline**.

Analytical Data

Comprehensive analytical data is essential for the characterization and quality control of **3-Fluoro-4-methylaniline**. This section provides an overview of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic region will display complex

splitting patterns due to proton-proton and proton-fluorine couplings. The methyl group will appear as a singlet, and the amino protons will also likely be a broad singlet.

- ^{13}C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating amino and methyl groups and the electron-withdrawing fluorine atom.

Table 2: Predicted ^1H and ^{13}C NMR Data (in CDCl_3)

Atom	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
$-\text{CH}_3$	~2.2	~15-20
$-\text{NH}_2$	~3.6 (broad)	N/A
Aromatic C-H	~6.5 - 7.0	~110 - 130
Aromatic C-F	N/A	~150 - 160 (d, ^{1}JCF)
Aromatic C-N	N/A	~140 - 150
Aromatic C-C	N/A	~115 - 135

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Fluoro-4-methylaniline** will exhibit characteristic absorption bands for the N-H, C-H, C=C, and C-F bonds.

Table 3: Characteristic IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H stretch (amine)	3300 - 3500	Medium, often two bands
C-H stretch (aromatic)	3000 - 3100	Medium to weak
C-H stretch (methyl)	2850 - 2960	Medium
C=C stretch (aromatic)	1500 - 1600	Medium to strong
C-N stretch (aromatic amine)	1250 - 1360	Medium
C-F stretch	1000 - 1400	Strong

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **3-Fluoro-4-methylaniline** will show a molecular ion peak (M^+) at $m/z = 125$. The fragmentation pattern will be characteristic of an aromatic amine and a fluorinated compound.

Table 4: Expected Mass Spectrometry Fragmentation

m/z	Fragment	Notes
125	$[C_7H_8FN]^+$	Molecular ion (M^+)
110	$[M - CH_3]^+$	Loss of a methyl radical
98	$[M - HCN]^+$	Loss of hydrogen cyanide
95	$[M - HF]^+$	Loss of hydrogen fluoride

Applications in Drug Development

3-Fluoro-4-methylaniline serves as a key building block in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate. Its structural motif is found in compounds investigated for various therapeutic areas, including oncology and infectious diseases. The aniline group provides a reactive handle for further chemical modifications, allowing for the construction of complex molecular architectures.

Safety Information

3-Fluoro-4-methylaniline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) ^{13}C NMR spectrum [chemicalbook.com]
- 2. 3-Fluoro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Fluoro-4-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361354#iupac-name-for-3-fluoro-4-methylaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com